N-hippuryl-his-leu tetrahydrate

Description

Contextualizing N-Hippuryl-His-Leu Tetrahydrate as a Synthetic Peptide in Enzymology

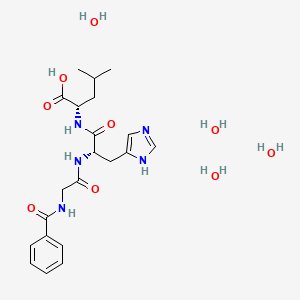

This compound, also known by synonyms such as N-Benzoyl-Gly-His-Leu, is a synthetic tripeptide. scbt.comtcichemicals.com This compound is specifically designed as a substrate for the angiotensin-converting enzyme (ACE). scbt.comcaymanchem.com Its structure, consisting of hippuric acid, histidine, and leucine (B10760876), mimics the natural substrate of ACE, angiotensin I. This mimicry allows the enzyme to cleave the peptide bond between histidine and leucine.

The purity of this compound is critical for experimental accuracy, typically being ≥98%. scbt.comcaymanchem.com The molecular formula for the anhydrous form is C21H27N5O5, with a molecular weight of approximately 429.47 g/mol . scbt.comnih.gov The tetrahydrate form includes four molecules of water, which should be accounted for in experimental calculations.

Table 1: Physicochemical Properties of N-Hippuryl-His-Leu

| Property | Value |

|---|---|

| Alternate Names | N-Benzoyl-Gly-His-Leu; N-Hippuryl-L-histidyl-L-leucine scbt.com |

| Molecular Formula | C21H27N5O5 (anhydrous) scbt.com |

| Molecular Weight | 429.47 g/mol (anhydrous basis) sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white powder sigmaaldrich.com |

| Purity | ≥98% scbt.comcaymanchem.com |

| Melting Point | 108-110 °C (decomposes) tcichemicals.comsigmaaldrich.com |

| Solubility | Soluble in 1 M HCl and acetic acid. sigmaaldrich.comsigmaaldrich.com |

Overview of its Primary Academic Applications

The principal application of this compound in academic and research settings is as a substrate in assays to measure ACE activity. caymanchem.comtargetmol.com ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Therefore, the study of ACE and its inhibitors is a vital area of research for developing treatments for hypertension.

In a typical assay, ACE is incubated with N-Hippuryl-His-Leu. The enzyme cleaves the substrate, releasing hippuric acid and the dipeptide His-Leu. The rate of this reaction, which reflects the activity of the enzyme, can be measured. One common method involves the quantification of the released hippuric acid. This is often achieved by extracting the hippuric acid and measuring its absorbance with a spectrophotometer.

This assay is fundamental in the screening and characterization of potential ACE inhibitors. caymanchem.comsigmaaldrich.com Researchers can assess the potency of new drug candidates by measuring the extent to which they inhibit the cleavage of N-Hippuryl-His-Leu by ACE. For instance, studies have utilized this substrate to evaluate the ACE-inhibitory properties of substances derived from natural sources, such as marine organisms and food proteins. caymanchem.com The compound has been used in research involving oyster hydrolysates and semimembranosus muscle samples to measure ACE inhibitory activity. sigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.4H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;;;;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);4*1H2/t16-,17-;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISCZTHMJVRTLI-LWTACFFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Hippuryl His Leu Tetrahydrate As a Substrate for Angiotensin Converting Enzyme Ace

Enzymatic Hydrolysis of N-Hippuryl-His-Leu Tetrahydrate by ACE

The fundamental principle behind using N-Hippuryl-His-Leu (HHL) in ACE assays is its specific cleavage by the enzyme. nih.govresearchgate.net ACE is a zinc metalloprotease that catalyzes the removal of a C-terminal dipeptide from its substrates. nih.govnih.gov In the case of HHL, ACE cleaves the peptide bond between the histidine and leucine (B10760876) residues.

This enzymatic reaction yields two products: hippuric acid (N-benzoylglycine) and the dipeptide L-histidyl-L-leucine. nih.govresearchgate.net The rate of formation of hippuric acid is directly proportional to the activity of the ACE present in the sample. nih.govnih.gov

Molecular Mechanism of Substrate Recognition and Cleavage by ACE

The catalytic action of ACE on HHL involves a general base mechanism, a process understood by analogy with other zinc metalloproteases like thermolysin. nih.gov The process begins with the HHL substrate binding to the active site of the ACE enzyme. This active site contains a critical zinc ion (Zn²⁺) which is essential for catalysis.

The proposed mechanism suggests that a water molecule, activated by a nearby glutamate (B1630785) residue, acts as a nucleophile. This activated water molecule attacks the carbonyl carbon of the scissile peptide bond between histidine and leucine in the HHL substrate. nih.gov The zinc ion polarizes the carbonyl group, making it more susceptible to this nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which is then resolved by the cleavage of the peptide bond, releasing hippuric acid and the His-Leu dipeptide. nih.govnih.gov

Identification and Quantification of Reaction Products (e.g., Hippuric Acid)

The most common method for quantifying ACE activity is to measure the amount of hippuric acid produced from the hydrolysis of HHL. researchgate.netpubcompare.ai Several techniques have been developed for this purpose.

Historically, a method involving extraction of the hippuric acid with ethyl acetate (B1210297) followed by spectrophotometric measurement at 228 nm was widely used. nih.govsigmaaldrich.com However, this method can be prone to interference from the unreacted HHL substrate. nih.gov

Currently, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high sensitivity, specificity, and resolving power. tandfonline.com HPLC allows for the clear separation of the hippuric acid peak from the substrate and other components in the reaction mixture, leading to more accurate quantification. pan.olsztyn.plpan.olsztyn.pl The amount of hippuric acid is determined by comparing its peak area to a standard curve generated from known concentrations of pure hippuric acid. researchgate.net Colorimetric assays have also been developed, where hippuric acid reacts with reagents like pyridine (B92270) and benzene (B151609) sulfonyl chloride to produce a colored product that can be measured spectrophotometrically. nih.gov

Methodological Approaches for ACE Activity Measurement Using this compound

The use of HHL as a substrate has led to the development of robust and standardized assays for measuring ACE activity, which are vital for screening potential ACE inhibitors. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)-Based Assays

HPLC-based assays are considered the gold standard for measuring ACE activity due to their accuracy and reliability. nih.govtandfonline.com The principle involves incubating the enzyme with the HHL substrate for a specific time, stopping the reaction, and then injecting the mixture into an HPLC system to separate and quantify the hippuric acid product. nih.govidpublications.org

The separation of hippuric acid from HHL is typically achieved using reversed-phase HPLC (RP-HPLC). pan.olsztyn.plpan.olsztyn.pl A C18 or C8 column is commonly employed for this purpose. pan.olsztyn.plpan.olsztyn.pl Studies have shown that shorter C8 columns can be as effective as longer C18 columns, but with significantly shorter analysis times. pan.olsztyn.plpan.olsztyn.pl

The mobile phase is usually an isocratic or gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an acid such as trifluoroacetic acid (TFA) or acetic acid to adjust the pH to around 3.0. pan.olsztyn.plresearchgate.net Detection is most commonly performed using a UV detector set at 228 nm, the wavelength at which hippuric acid exhibits strong absorbance. pan.olsztyn.pltandfonline.com

Table 1: Example of HPLC Parameters for Hippuric Acid Quantification

| Parameter | Value | Source(s) |

| Column | Reversed-phase C8 (4.6 x 150 mm, 5 µm) or C18 (4.6 x 250 mm, 5 µm) | pan.olsztyn.pl, pan.olsztyn.pl |

| Mobile Phase | 12.5% (v/v) Acetonitrile in water, pH adjusted to 3.0 with acetic acid | pan.olsztyn.pl |

| Flow Rate | 1.0 mL/min | pan.olsztyn.pl, researchgate.net |

| Detection | UV at 228 nm | pan.olsztyn.pl, tandfonline.com |

| Injection Volume | 10 µL | pan.olsztyn.pl |

| Run Time | < 5 minutes | pan.olsztyn.pl, researchgate.net |

Validation of the HPLC method is crucial to ensure the reliability of the results. Key performance characteristics that are evaluated include linearity, precision, accuracy, and sensitivity (limit of detection and quantification).

Linearity: A standard curve of hippuric acid is generated by plotting peak area against known concentrations. The method is considered linear if the correlation coefficient (R²) is close to 0.999. pan.olsztyn.pl

Precision: The precision of the method is assessed by repeatedly injecting the same sample. The results are expressed as the relative standard deviation (RSD), which should typically be low, for instance, between 2.12% and 2.33%. pan.olsztyn.pl

Accuracy: Accuracy is often determined through recovery studies. A known amount of hippuric acid is added to a sample, and the percentage recovered is calculated. Recovery rates between 99.70% and 100.46% have been reported, indicating high accuracy. nih.gov

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) determine the lowest concentration of hippuric acid that can be reliably detected and quantified. For an ultra-performance liquid chromatography (UPLC) method, LOD and LOQ values of 0.134 mM and 0.4061 mM, respectively, have been reported. researchgate.net

Table 2: Performance Characteristics of a Validated HPLC Method for ACE Assay

| Parameter | Typical Value | Source(s) |

| Linearity (R²) | > 0.999 | pan.olsztyn.pl |

| Precision (RSD) | < 3% | pan.olsztyn.pl, nih.gov |

| Accuracy (Recovery) | 99.70% - 100.46% | nih.gov |

| Limit of Detection (LOD) | 0.134 mM | researchgate.net |

| Limit of Quantification (LOQ) | 0.4061 mM | researchgate.net |

Diverse Biological and Recombinant Sources of Angiotensin-Converting Enzyme in HHL-Based Assays

The versatility of HHL as a substrate allows for its use with ACE derived from a wide array of biological and recombinant sources. This enables researchers to study the enzyme's characteristics and inhibition across different species and in various physiological contexts.

Mammalian Tissue-Derived ACE (e.g., Rabbit Lung ACE)

Historically, ACE has been isolated from various mammalian tissues, with the lungs being a particularly rich source. nih.gov Rabbit lung ACE is one of the most well-characterized and commercially available forms of the enzyme. It has been extensively used in the development and validation of ACE inhibition assays using HHL. researchgate.netnih.gov

Kinetic studies with rabbit lung ACE have been crucial for understanding its enzymatic behavior. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), provides insight into the enzyme's affinity for its substrate. For rabbit lung ACE, a Km value of 2.6 mM has been reported with HHL as the substrate. scbt.com This value is a key parameter for standardizing assay conditions and for comparative studies of ACE inhibitors.

Human and Other Species-Specific Recombinant ACE

The advent of recombinant DNA technology has enabled the production of highly pure and specific forms of ACE from various species, including humans. Human ACE exists in two main isoforms: somatic ACE (sACE), which is found in numerous tissues and contains two catalytic domains (the N- and C-domains), and germinal ACE (gACE), found only in the testes and possessing only the C-domain. nih.govnih.gov

Recombinant human ACE, including its separate N- and C-domains, has been instrumental in dissecting the specific roles of each domain in substrate hydrolysis and inhibitor binding. nih.gov Both the N- and C-domains of human sACE are capable of hydrolyzing HHL. However, studies have indicated that HHL is preferentially cleaved by the C-domain. nih.gov This domain-specific activity is critical when evaluating the selectivity of potential ACE inhibitors. While detailed kinetic parameters for HHL with each domain are not always reported in a standardized manner across all studies, the differential activity is a consistent finding.

ACE from Non-Mammalian Organisms

The study of ACE is not limited to mammals. ACE-like enzymes have been identified and characterized in a variety of non-mammalian organisms, providing valuable insights into the evolution and physiological roles of this enzyme family.

A notable example is the ACE found in the leech, Theromyzon tessulatum (TtACE). nih.gov This enzyme, a soluble protein with a single active site, has been cloned and expressed. nih.govnih.gov Enzymatic assays have demonstrated that recombinant TtACE is a functional metalloprotease capable of hydrolyzing HHL. nih.gov Interestingly, the enzymatic properties of TtACE, such as its response to chloride ions, suggest that it more closely resembles the N-domain of mammalian ACE. nih.govnih.gov While specific Km and Vmax values for HHL with TtACE are not extensively documented, its demonstrated activity underscores the utility of HHL as a substrate for characterizing ACE from diverse evolutionary origins. researchgate.net

Investigation of Angiotensin Converting Enzyme Inhibitors Aceis Through N Hippuryl His Leu Tetrahydrate Assays

Role of N-Hippuryl-His-Leu Tetrahydrate in In Vitro Screening of Potential ACEIs

This compound, also known as N-Benzoyl-Gly-His-Leu, serves as a crucial substrate for the in vitro assessment of ACE activity. medchemexpress.comscbt.com The assay principle is based on the enzymatic cleavage of N-hippuryl-his-leu (HHL) by ACE into two products: hippuric acid (HA) and the dipeptide histidyl-leucine (His-Leu). etflin.comtandfonline.com In a typical screening setup, ACE is incubated with the HHL substrate in the presence and absence of a potential inhibitor. The extent of inhibition is determined by measuring the amount of hippuric acid formed.

Several methods are employed to quantify the resulting hippuric acid. A widely used technique is high-performance liquid chromatography (HPLC), which separates hippuric acid from the reaction mixture, allowing for precise quantification. nih.gov This method is valued for its accuracy and reliability. nih.gov Alternatively, colorimetric assays provide a high-throughput option for screening large numbers of compounds. nih.gov In one such method, the released hippuric acid is mixed with pyridine (B92270) and benzene (B151609) sulfonyl chloride, producing a yellow color that can be measured spectrophotometrically. nih.gov These assays, whether chromatographic or colorimetric, provide a robust platform for the initial identification of compounds with ACE-inhibitory potential from various sources, including synthetic libraries and natural product extracts. nih.gov

Characterization of ACEI Efficacy and Mechanism Utilizing this compound

Beyond initial screening, the HHL assay is instrumental in the detailed characterization of an inhibitor's efficacy and its mechanism of action. This involves determining its inhibitory potency and understanding how it interacts with the enzyme.

A key parameter for quantifying the efficacy of an ACE inhibitor is the half-maximal inhibitory concentration (IC50), defined as the concentration of the inhibitor required to reduce ACE activity by 50%. nih.gov The HHL assay is routinely used to determine IC50 values. By measuring ACE activity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

This method has been used to quantify the potency of well-established synthetic drugs as well as novel bioactive peptides. For instance, the well-known ACE inhibitors captopril (B1668294) and lisinopril (B193118) show potent IC50 values in the nanomolar range when assayed with the HHL substrate. nih.gov The assay is also sensitive enough to characterize peptides derived from natural sources, whose potencies can vary widely. nih.govnih.gov

Table 1: IC50 Values of Selected ACE Inhibitors Determined Using the N-Hippuryl-His-Leu Assay

| Inhibitor | Source/Type | Reported IC50 Value | Reference |

|---|---|---|---|

| Captopril | Synthetic Drug | 1.1 ± 0.05 nM | nih.gov |

| Lisinopril | Synthetic Drug | 2.5 ± 0.03 nM | nih.gov |

| Val-Trp (VW) | Marine Cryptide | Lower than 17.13 µM | nih.gov |

| Val-Tyr (VY) | Marine Cryptide | Lower than 17.13 µM | nih.gov |

| PNVA | Sea Cucumber Peptide | 8.18 ± 0.24 µM | nih.gov |

| PNLG | Sea Cucumber Peptide | 13.16 ± 0.39 µM | nih.gov |

Understanding the mechanism of inhibition is crucial for inhibitor development. Kinetic studies using the HHL assay can elucidate how an inhibitor interacts with ACE. By measuring the initial reaction rates at various concentrations of the substrate (HHL) in the presence and absence of the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be constructed. researchgate.netembrapa.brnih.gov

The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition. khanacademy.orgpressbooks.pub

Competitive Inhibition: The lines intersect on the y-axis. This indicates that the inhibitor binds to the active site of the enzyme, competing with the substrate. The apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. researchgate.net

Non-competitive Inhibition: The lines intersect on the x-axis. This suggests the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. Vmax decreases, while Km remains unchanged. khanacademy.org

Uncompetitive Inhibition: The lines are parallel. This occurs when the inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km are reduced. khanacademy.org

For example, analysis of an ACE-inhibitory peptide derived from hen egg white lysozyme (B549824) using this method revealed a competitive inhibition pattern, suggesting it interacts directly with the active site of ACE to prevent substrate binding. researchgate.net

Application in the Discovery and Characterization of Novel Bioactive Peptides with ACEI Properties

The HHL assay is a powerful tool in bioprospecting for new, naturally derived ACE inhibitors, particularly bioactive peptides from food and marine sources. These peptides are of great interest as potential functional food ingredients or "nutraceuticals."

Researchers utilize the HHL assay to guide the fractionation and purification of active peptides from complex mixtures. The process typically involves enzymatic hydrolysis of proteins from a natural source, followed by chromatographic separation of the resulting peptide mixture. The HHL assay is used at each separation step to identify the fractions with the highest ACE-inhibitory activity, leading to the isolation of pure, potent peptides.

This approach has successfully identified novel ACE-inhibitory peptides from a diverse range of natural sources.

Table 2: Examples of Natural Sources of ACE-Inhibitory Peptides Identified Using the HHL Assay

| Natural Source | Identified Peptide(s) | Reference |

|---|---|---|

| Sea Cucumber (Acaudina molpadioidea) | PNVA, PNLG | nih.gov |

| Loach (Misgurnus anguillicaudatus) | Ala-His-Leu-Leu (AHLL) | nih.gov |

| Marine Cryptides | Val-Trp, Val-Tyr, Lys-Trp, Leu-Lys-Pro | nih.gov |

| Arachin (Peanut Protein) | Peptide fractions showed inhibitory potential | nih.gov |

| Soft-shelled Turtle Egg White | IW-11 | researchgate.net |

Once novel inhibitory peptides are identified, structure-activity relationship (SAR) studies are conducted to understand which structural features are essential for their activity. This involves synthesizing the parent peptide and various analogues with systematic modifications, such as amino acid substitutions. The HHL assay is then used to determine the IC50 values of these synthetic peptides, allowing researchers to correlate specific structural changes with changes in inhibitory potency. sciopen.com

SAR studies have revealed several key features for potent ACE-inhibitory peptides. nih.govnih.gov For instance, the presence of hydrophobic or aromatic amino acids at the C-terminus is often beneficial. nih.govnih.gov Proline residues are frequently found in potent inhibitory peptides, particularly near the C-terminus. nih.gov Furthermore, hydrophobic amino acids are often preferred at the N-terminus. nih.gov Molecular modeling and docking studies can complement these experimental findings to provide deeper insights into the interactions between the peptide and the ACE active site. nih.govsciopen.com

Evaluation of ACEI Activity in Complex Biological Matrices (e.g., Fermented Products, Tissue Hydrolysates)

The investigation of Angiotensin-Converting Enzyme (ACE) inhibitors from natural sources often involves screening complex biological matrices. The N-hippuryl-his-leu (HHL) tetrahydrate assay is a widely adopted method for this purpose due to its reliability and accuracy. nih.govcore.ac.uk This spectrophotometric or HPLC-based method relies on the synthetic substrate N-hippuryl-his-leu, which is hydrolyzed by ACE to release hippuric acid (HA) and the dipeptide His-Leu. nih.govnih.govnih.gov The quantity of hippuric acid produced is measured, typically by its absorbance at 228 nm after extraction, to determine ACE activity. nih.govpubcompare.ai In the presence of an inhibitor, the rate of hippuric acid formation decreases, allowing for the quantification of the inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov

Fermented Products

Fermented foods, particularly dairy products, are a significant area of research for novel ACE inhibitors. During fermentation, microbial proteolytic systems hydrolyze proteins into a variety of bioactive peptides, some of which can inhibit ACE. nih.govresearchgate.netkosfaj.org The HHL assay is instrumental in screening different microbial strains and fermentation conditions to identify those that yield the highest ACE-inhibitory (ACEI) activity.

Studies have demonstrated that various strains of Lactic Acid Bacteria (LAB) can produce potent ACEI peptides in fermented milk. nih.govkosfaj.org For instance, milk fermented with specific strains of Lactobacillus kefiri, Lactococcus lactis, and Lactobacillus delbrueckii has shown significant ACEI activity. nih.govnih.gov In one study, ten different LAB isolates were used to ferment milk, resulting in ACEI activities ranging from 22.78% to 57.36%. nih.gov The highest activities were observed in milk fermented by L. kefiri YK4 and L. kefiri JK17. nih.gov Similarly, goat milk fermented with Lactococcus lactis ssp. lactis BD17, an isolate from a fermented food source, exhibited an ACEI activity of 60.33% and an IC₅₀ value of 0.297 mg/mL. kosfaj.org

The complexity of these fermented matrices, containing a mixture of proteins, peptides, and other metabolites, necessitates robust analytical methods like the HHL assay to accurately determine ACEI potential. Researchers often fractionate the fermented product, for example by molecular weight, to isolate the most active peptide fractions. nih.gov

Table 1: ACE Inhibitory Activity in Fermented Milk Products This table presents findings from various studies on the ACE inhibitory activity generated by different lactic acid bacteria during milk fermentation, as measured by HHL assays.

| Fermentation Strain | Fermented Substrate | ACE Inhibitory Activity (% or IC₅₀) | Reference |

| Lactobacillus delbrueckii subsp. bulgaricus SS1 | UHT Skim Milk | IC₅₀: 8.0 mg/liter (crude peptide fraction) | nih.gov |

| Lactococcus lactis subsp. cremoris FT4 | UHT Skim Milk | IC₅₀: 11.2 mg/liter (crude peptide fraction) | nih.gov |

| Lactobacillus kefiri YK4 | Reconstituted Milk (11%) | 57.36 ± 5.40%; IC₅₀: 0.261 mg/mL | nih.gov |

| Lactobacillus kefiri JK17 | Reconstituted Milk (11%) | 56.53 ± 1.53%; IC₅₀: 0.308 mg/mL | nih.gov |

| Lactococcus lactis ssp. lactis BD17 | Reconstituted Goat Milk (11%) | 60.33%; IC₅₀: 0.297 mg/mL | kosfaj.org |

| Bifidobacterium bifidum MF 20/5 | Milk | Strong ACE-inhibitory activity reported | researchgate.net |

| Lactobacillus casei YIT 9029 | Milk | Strong ACE-inhibitory activity reported | researchgate.net |

Tissue Hydrolysates

The HHL assay is also pivotal in evaluating ACEI activity in protein hydrolysates derived from various tissues, such as marine algae, fish, and eggs. Enzymatic hydrolysis is employed to break down complex proteins into smaller peptides, which can unlock their bioactive potential. nih.govnih.govscielo.br

Research on the macroalga Fucus spiralis involved enzymatic hydrolysis to generate protein hydrolysates. nih.gov These hydrolysates were then fractionated and tested for ACEI activity using an HPLC-based HHL method. A low molecular weight fraction demonstrated a remarkable inhibition of 86.85%, with an IC₅₀ value of 0.500 mg/mL. nih.gov The study suggested that the ACEI activity could be attributed to the presence of low-molecular-weight peptides rich in aromatic and branched-chain amino acids. nih.gov

Similarly, proteins from salmon have been hydrolyzed using simulated human gastrointestinal enzymes to assess their potential for producing ACEI peptides. nih.gov The resulting hydrolysates from myofibrillar proteins showed ACE inhibition up to 66%. nih.gov In another study, duck egg white was hydrolyzed, and a peptide fraction with a molecular weight below 1 kDa exhibited the strongest ACEI activity. scielo.br Further analysis led to the identification of the peptide Ile-Leu-Lys-Pro, which showed a very high ACEI activity with an IC₅₀ of 0.355 mM. scielo.br These examples underscore the effectiveness of the HHL assay in identifying and quantifying ACEI potential within complex hydrolysates from diverse biological tissues.

Table 2: ACE Inhibitory Activity in Various Tissue Hydrolysates This table summarizes research findings on the ACE inhibitory activity of protein hydrolysates from different biological sources, evaluated using the HHL assay.

| Biological Source | Hydrolysis Method | Resulting Fraction | ACE Inhibitory Activity (% or IC₅₀) | Reference |

| Fucus spiralis (Macroalga) | Enzymatic (Viscozyme) | Fr₃ (<0.5 kDa) | 86.85 ± 1.89%; IC₅₀: 0.500 mg/mL | nih.gov |

| Salmon (Salmo salar) | In vitro (Pepsin + Corolase PP) | Myofibrillar Hydrolysate | IC₅₀: 0.91 mg/mL | nih.gov |

| Salmon (Salmo salar) | In vitro (Pepsin + Corolase PP) | Sarcoplasmic Hydrolysate | IC₅₀: 1.04 mg/mL | nih.gov |

| Salted Duck Egg White | Enzymatic | Fraction V (<1 kDa) | IC₅₀: 0.355 mM (for peptide Ile-Leu-Lys-Pro) | scielo.br |

| Rat Kidney | N/A (Tissue homogenate) | Tissue homogenate | Increased ACE activity observed after unilateral nephrectomy | nih.gov |

Exploration of Other Biochemical Interactions and Biological Actions of N Hippuryl His Leu Tetrahydrate

Interaction with Mitochondrial ATP Synthase

Mitochondrial ATP synthase, or Complex V, is a critical enzyme in cellular bioenergetics, responsible for synthesizing the majority of the cell's adenosine (B11128) triphosphate (ATP). nih.gov The function of this enzyme is intrinsically linked to the mitochondrial membrane potential. nih.gov Current scientific literature does not indicate a direct interaction between N-hippuryl-his-leu tetrahydrate and mitochondrial ATP synthase. The compound is not listed among known inhibitors of this enzyme, which include a variety of natural and synthetic molecules that target different subunits of the ATP synthase complex. nih.gov

There is no scientific evidence in the search results to suggest that this compound directly inhibits ATP synthesis. The mechanisms of ATP synthase inhibition are complex and varied, typically involving the binding of an inhibitor to specific sites on the enzyme, which obstructs its rotational catalysis or proton translocation. nih.gov For context, various compounds inhibit ATP synthase through different mechanisms, as detailed in the table below.

Table 1: Examples of Known Mitochondrial ATP Synthase Inhibitors and their Mechanisms

| Inhibitor | Source/Type | Mechanism of Action |

|---|---|---|

| Oligomycin | Macrolide antibiotic | Blocks the proton channel (Fo portion) of the ATP synthase. nih.gov |

| Resveratrol | Phytopolyphenol | Binds between the γ and βTP subunits, inhibiting the enzyme's activity. nih.gov |

| Bedaquiline | Synthetic drug | Targets subunit c of the bacterial ATP synthase, blocking ATP synthesis in Mycobacterium tuberculosis. nih.gov |

| Angiostatin | Endogenous peptide | Binds to the alpha and beta subunits of ATP synthase on the cell surface, impeding ATP hydrolysis. nih.gov |

| Citreoviridin | Mycotoxin | Binds to the β subunit at a site distinct from other inhibitors to inhibit ATPase activity. nih.gov |

This table provides examples of known inhibitors for contextual understanding; this compound is not a recognized inhibitor of ATP synthase.

The mitochondrial membrane potential (ΔΨm) is an essential component of energy storage during oxidative phosphorylation, driving the synthesis of ATP. nih.gov A stable membrane potential is crucial for normal cellular function. nih.gov There is no information in the search results to suggest that this compound has any effect on the mitochondrial membrane potential. Alterations in this potential are typically caused by factors that affect the electron transport chain or the integrity of the mitochondrial inner membrane. nih.gov

Modulation of Angiotensin II Formation in Specific Cellular or Tissue Contexts (e.g., Rat Vascular Tissues)

This compound does not directly modulate the formation of Angiotensin II. Instead, it serves as a well-established synthetic substrate for the angiotensin-converting enzyme (ACE), the key enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. sigmaaldrich.comtargetmol.com The rate at which ACE cleaves N-hippuryl-his-leu into hippuric acid and the dipeptide His-Leu is widely used as a laboratory method to measure ACE activity. chemicalbook.com

In specific contexts, such as in rat vascular tissues, this assay is critical for understanding physiological and pathological processes. The renin-angiotensin system and the local production of angiotensin II in the vessel wall play a significant role in vascular tone and pathology. jci.org Studies on rat models have shown that angiotensin II infusion leads to hypertension and increased production of vascular superoxide (B77818), an effect mediated by the angiotensin type-1 (AT1) receptor. jci.orgnih.gov By using N-hippuryl-his-leu as a substrate, researchers can quantify the ACE activity that drives these angiotensin II-mediated effects in vascular tissues.

Table 2: Effects of Angiotensin II Infusion in Rat Vascular Tissues

| Parameter | Observation | Significance |

|---|---|---|

| Systolic Blood Pressure | Increased significantly with Angiotensin II infusion. jci.org | Demonstrates the hypertensive effect of Angiotensin II. |

| Vascular Superoxide Production | Doubled, primarily from the vascular media. jci.orgnih.gov | Indicates increased oxidative stress in the vasculature. |

| Endothelial Function | Impaired relaxation in response to acetylcholine. jci.orgnih.gov | Suggests endothelial dysfunction caused by Angiotensin II. |

| Responsible Receptor | Effects blocked by Losartan, an AT1 receptor antagonist. jci.org | Confirms the mediation of these effects through the AT1 receptor. |

| Enzyme Source | An NADH/NADPH-dependent, membrane-bound oxidase. jci.orgnih.gov | Identifies the enzymatic source of the increased superoxide production. |

These findings underscore the importance of the angiotensin II pathway in vascular health and disease. The use of N-hippuryl-his-leu allows for the precise measurement of the ACE activity that underpins these powerful physiological responses in tissues like the rat vasculature. jci.orgnih.gov

Advanced Methodological Integrations in N Hippuryl His Leu Tetrahydrate Research

Synergistic Application with In Silico Approaches

The convergence of traditional biochemical assays using N-hippuryl-his-leu (HHL) with powerful in silico methods has opened new avenues for understanding and predicting molecular interactions. This synergy allows for a more detailed and predictive approach to studying enzyme inhibition.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become instrumental in visualizing and analyzing the interaction between HHL and enzymes like ACE at an atomic level. researchgate.netnih.gov Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in silico elucidation of the molecular recognition between various compounds and ACE has been performed using HHL as an artificial substrate to simulate and emulate the experimental parameters of the real system. nih.gov

Following docking, MD simulations provide valuable information about the stability and dynamics of the ligand-enzyme complex over time. Studies have utilized MD simulations to investigate the ACE complex with its substrate HHL. researchgate.net These simulations can reveal key structural changes and energy profiles, such as the root mean square deviation (RMSD) of the enzyme's backbone, the solvent accessible surface area (SASA), and the radius of gyration (Rg), in the presence of HHL and potential inhibitors. researchgate.net By analyzing these parameters, researchers can gain a deeper understanding of the binding mechanisms. For example, the interaction of identified ACE inhibitory peptides with the enzyme has been shown to be stable through MD simulations, confirming the potential of these peptides as inhibitors. nih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of ACE with Ligands

| Parameter | Description | Significance in HHL-related Research |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein and a reference structure. | Indicates the stability of the ACE-HHL complex over the simulation time. A stable RMSD suggests a stable binding pose. |

| Solvent Accessible Surface Area (SASA) | The surface area of the enzyme that is accessible to a solvent. | Changes in SASA upon HHL binding can indicate conformational changes and the extent of ligand burial within the active site. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Provides insight into the overall structural changes of ACE when interacting with HHL and potential inhibitors. |

| Hydrogen Bond Number | The number of hydrogen bonds formed between the ligand and the enzyme. | Helps to identify key residues involved in the binding and stabilization of the HHL-ACE complex. |

Development and Validation of Machine Learning Models for Peptide Activity Prediction Based on HHL Assay Data

The wealth of data generated from HHL-based ACE inhibition assays serves as a valuable training ground for machine learning (ML) models. researchgate.net These models are developed to predict the ACE inhibitory activity of novel peptides, thereby accelerating the discovery of potential antihypertensive agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are built using datasets of peptides with known ACE inhibitory activity, often determined through HHL assays that measure the production of hippuric acid. researchgate.net These models correlate the structural or physicochemical properties of the peptides with their biological activity. For example, researchers have successfully developed QSAR models using various machine learning algorithms to predict the ACE inhibitory potential of dipeptides. nih.gov The predictive power of these models is then validated experimentally. In one such study, novel proline-containing tripeptides predicted to have high inhibitory activity by a machine learning algorithm were synthesized and their IC50 values were determined in vitro using an HHL-based assay, confirming the accuracy of the prediction method. researchgate.net

Table 2: Machine Learning in ACE Inhibitor Prediction

| Machine Learning Approach | Input Data | Output | Validation |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Peptide sequences, molecular descriptors, IC50 values from HHL assays. | Predicted IC50 values or classification as active/inactive. | Experimental validation of predicted peptides using HHL assays. |

| Support Vector Machine (SVM) | Molecular descriptors of compounds from databases like ChEMBL. | Classification of compounds into bioactivity groups (active, intermediate, inactive). | Cross-validation and testing with external datasets. |

| Random Forest | Molecular descriptors. | Robust models for predicting ACE inhibitory activity. | High accuracy and Matthews correlation coefficient (MCC) on training and test sets. nih.gov |

Coupling with Mass Spectrometry for Product Identification and Mechanistic Elucidation

The integration of HHL-based assays with mass spectrometry (MS) has revolutionized the way researchers identify reaction products and elucidate the mechanisms of enzyme inhibition. This combination offers high sensitivity and specificity, allowing for precise quantification and structural characterization.

A rapid and sensitive method for assaying ACE activity involves ultra-performance liquid chromatography coupled with electrospray ionization-mass spectrometry (UPLC-MS). This technique allows for the simultaneous quantification of the substrate, HHL, and its product, hippuric acid. Current time information in Pune, IN. This method offers significant advantages over traditional HPLC-UV methods, including shorter run times and lower limits of detection and quantification. Current time information in Pune, IN. The high selectivity of MS detection, often used in selected ion monitoring (SIM) mode, ensures accurate measurement even in complex biological samples. Current time information in Pune, IN.

Furthermore, LC-MS/MS is a powerful tool for identifying novel ACE inhibitory peptides from complex mixtures, such as protein hydrolysates. medchemexpress.com Once potential inhibitory peptides are identified, their mechanism of action can be investigated. By observing the changes in the mass spectra in the presence and absence of an inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive). For example, the Lineweaver-Burk plot, constructed from data obtained at different HHL concentrations, can elucidate the inhibitory characteristics of a peptide. nih.gov Mechanistic studies often combine these experimental results with in silico approaches like molecular docking to provide a comprehensive understanding of how the inhibitor interacts with the active site of ACE. nih.gov

Future Perspectives and Emerging Research Avenues for N Hippuryl His Leu Tetrahydrate

Expansion of N-Hippuryl-His-Leu Tetrahydrate as a Model Substrate for Other Peptidases or Enzymes

The utility of this compound has been predominantly linked to ACE, where it serves as a standardized substrate for measuring enzyme activity and screening for inhibitors. targetmol.comcaymanchem.com Research literature extensively documents its application in this context across various biological samples and experimental conditions. nih.gov

However, the future holds potential for expanding its use as a model substrate to characterize other peptidases or hydrolases. While it is recognized as a tool in broader peptidase and hydrolase investigations, its high specificity for ACE has thus far limited its application for other specific enzymes. nih.gov Future research could focus on systematically screening N-Hippuryl-His-Leu against a wide array of peptidases to identify other potential enzymatic activities. This could reveal new applications in characterizing enzymes with similar substrate specificities to ACE or in differentiating between various peptidase activities within a complex biological sample. Such studies would be crucial for understanding the substrate specificity profiles of newly discovered or poorly characterized enzymes.

A patent has described a coupled assay where, after ACE cleaves N-Hippuryl-His-Leu, a second enzyme, Hippuricase, is used to break down the resulting hippuric acid. google.comgoogle.com This highlights an indirect expansion of its use, where its cleavage product becomes a substrate for a subsequent enzymatic reaction, enabling different detection methods. This principle could be adapted to design novel-coupled assays for other enzyme systems that can act on the products of the initial ACE-mediated reaction.

Development of Enhanced High-Throughput Screening Methodologies

The need for rapid and efficient screening of ACE inhibitors in drug discovery and food science has driven the evolution of assay methodologies using N-Hippuryl-His-Leu. scbt.com Traditional spectrophotometric methods, while reliable, are often laborious and not suited for screening large compound libraries. nih.gov

Emerging research has focused on developing sophisticated high-throughput screening (HTS) platforms. One significant advancement is the use of mass spectrometry-based assays. A novel HTS method employs solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the hippuric acid produced from the enzymatic reaction. scbt.com This technique is rapid, highly sensitive, selective, and reproducible, allowing for the accurate determination of ACE inhibitory activity even in complex matrices like natural food colorants and various processed foods. scbt.com

Further pushing the boundaries of speed, ultrahigh-throughput screening methods using Liquid Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (LAP-MALDI MS) have been developed. google.comnih.gov This platform can achieve remarkable analysis speeds, processing up to 40 samples per second, representing a significant leap from conventional MS platforms. google.com Such technology drastically accelerates the screening process for potential ACE inhibitors, making it a powerful tool in pharmaceutical and functional food research. caymanchem.comnih.gov

| Method | Throughput | Detection Principle | Reference |

| LC-MS/MS | High | Quantification of hippuric acid by mass spectrometry | scbt.com |

| LAP-MALDI MS | Ultra-High (up to 40 samples/s) | Mass spectrometric detection of substrate and product | google.comnih.gov |

| Colorimetric | Moderate | Spectrophotometric measurement of a colored product | google.com |

Role in Mechanistic Enzymology and Enzyme Engineering Studies

This compound is a pivotal tool for in-depth mechanistic studies of ACE and its inhibitors. nih.gov By systematically varying the concentration of this substrate, researchers can perform detailed kinetic analyses to elucidate the mechanism of action of newly discovered inhibitory peptides or molecules.

The use of Lineweaver-Burk plots, derived from reaction rates at different substrate concentrations, allows for the determination of key kinetic parameters, including the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. More importantly, analyzing how these parameters change in the presence of an inhibitor reveals the mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed-type. For instance, studies on peptides from various natural sources like rainbow trout and moth beans have used N-Hippuryl-His-Leu to identify them as non-competitive or uncompetitive inhibitors of ACE.

This application is fundamental to enzyme engineering and structure-activity relationship (SAR) studies. By synthesizing peptide variants and using N-Hippuryl-His-Leu to measure their inhibitory potency and kinetic behavior, scientists can understand which amino acid residues are critical for binding to the enzyme's active site or allosteric sites. This knowledge is invaluable for the rational design of more potent and specific ACE inhibitors for therapeutic or functional food applications.

| Source of Inhibitor | Inhibition Mode | Kinetic Parameters (Example) | Reference |

| Rainbow Trout Peptides | Non-competitive | Km remained constant (0.92 mM) while Vmax decreased with increasing inhibitor concentration. | |

| Moth Bean Peptide | Uncompetitive | Km and Vmax both decreased in the presence of the inhibitor (from 5.6 µM to 3.35 µM and 0.75 µM/min to 0.4 µM/min, respectively). | |

| Rice Wine Lees Peptides | Non-competitive (Mixed-type) | All lines in the Lineweaver-Burk plot intersected at similar x-intercepts with different slopes and y-intercepts. | |

| Pinctada fucata Peptides | Non-competitive | Vmax values decreased as peptide concentration increased. |

Q & A

Q. What are the standard experimental protocols for using HHL in ACE inhibition assays?

HHL is a substrate for angiotensin I-converting enzyme (ACE) and is widely used to measure ACE inhibitory activity. A typical protocol involves incubating ACE with HHL in a buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 300 mM NaCl) at 37°C. The reaction is stopped by adding HCl, and the product (hippuric acid) is extracted with ethyl acetate for spectrophotometric quantification at 228 nm . Ensure substrate purity (≥95% by HPLC) and avoid repeated freeze-thaw cycles to maintain stability .

Q. How should HHL be prepared and stored to ensure stability in enzymatic assays?

Rehydrate lyophilized HHL in ultrapure water or buffer immediately before use to prevent hydrolysis. Aliquot unused portions to avoid refreezing, as repeated freezing can degrade peptide integrity . Store lyophilized HHL at -20°C in a desiccator to minimize hydration, which may alter its tetrahydrate crystalline structure .

Q. What quality control measures are critical for validating HHL in preclinical studies?

Follow NIH guidelines for reporting experimental conditions, including substrate concentration, incubation time, and statistical methods (e.g., ANOVA for reproducibility analysis) . Validate HHL purity via HPLC (≥95%) and confirm batch-to-batch consistency using mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions (e.g., pH, temperature) in HHL-based ACE assays?

Use a fractional factorial design (e.g., 3^4-1 design) to test variables such as pH (7.5–8.5), temperature (25–45°C), incubation time (10–60 minutes), and ionic strength. Measure absorbance changes to identify optimal conditions for maximal enzyme-substrate interaction . For example, applied this method to optimize molybdenum blue assays, which can be adapted for HHL kinetic studies.

Q. How should Lineweaver-Burk plots be interpreted to resolve contradictions in ACE inhibition kinetics using HHL?

Lineweaver-Burk plots (1/V vs. 1/[S]) distinguish competitive, non-competitive, and uncompetitive inhibition modes. For HHL, a competitive inhibitor (e.g., purified peptides) increases Km without altering Vmax, while non-competitive inhibition reduces Vmax . If data deviates from linearity (e.g., substrate inhibition at high HHL concentrations), use non-linear regression models like the Michaelis-Menten equation with inhibition terms .

Q. What methodologies address variability in HHL-derived data across laboratories?

Variability may arise from differences in HHL hydration states or impurities. Standardize protocols by:

- Using anhydrous HHL or confirming tetrahydrate stoichiometry via thermogravimetric analysis (TGA) .

- Including internal controls (e.g., captopril as a reference inhibitor) in every assay .

- Reporting relative humidity (RH) during experiments, as tetrahydrate stability is sensitive to RH (e.g., <20% RH prevents hygroscopic degradation) .

Q. How can advanced analytical techniques resolve discrepancies in HHL-ACE binding studies?

Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinity (KD) and thermodynamic parameters (ΔH, ΔS). For example, SPR can detect real-time interactions, while ITC clarifies whether binding is entropy- or enthalpy-driven, resolving conflicts from indirect enzymatic assays .

Methodological Best Practices

- Data Reporting : Adhere to NIH preclinical guidelines by detailing HHL concentration, enzyme source (e.g., rabbit lung ACE), and statistical tests (e.g., Student’s t-test for triplicate measurements) .

- Troubleshooting : If inhibition kinetics are inconsistent, verify enzyme activity with a positive control (e.g., 1 mM EDTA) and test HHL solubility in assay buffers using dynamic light scattering (DLS) .

- Ethical Compliance : For studies involving human-derived enzymes, ensure institutional review board (IRB) approval and document participant selection criteria if using human tissue samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.